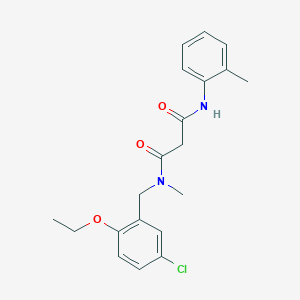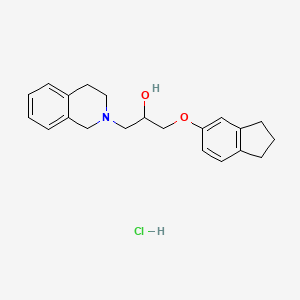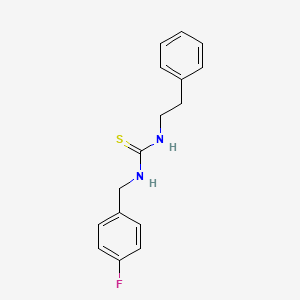![molecular formula C17H20N2O5 B3985956 methyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985956.png)
methyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
The compound is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . It also contains allyloxy and methoxy groups, which are commonly found in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the allyloxy and methoxy groups attached at the 4th position of the ring . The exact structure would depend on the specific locations of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that could be considered include polarity, solubility, stability, and reactivity .Mechanism of Action
Target of Action
The compound, methyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, is structurally related to 4-alkoxy-substituted 2,5-dimethoxyamphetamines and phenethylamine congeners . These compounds have been found to interact with various monoamine receptors and transporters . Specifically, they bind with moderate to high affinities to the serotonergic 5-HT 2A receptor, with a preference over the 5-HT 1A and 5-HT 2C receptors .
Mode of Action
The interaction of the compound with its targets involves binding to the receptors, which can lead to activation or inhibition of these receptors . The specific effects can vary depending on the receptor subtype and the specific structure of the compound . For instance, extending the 4-alkoxy group generally increases binding affinities at 5-HT 2A and 5-HT 2C receptors .
Biochemical Pathways
The compound’s interaction with the 5-HT 2A receptor suggests that it may affect serotonergic signaling pathways . Serotonin is a key neurotransmitter that modulates various central nervous system processes, including appetite, sexual activity, memory, attention, and sleep . Therefore, the compound’s action could potentially have wide-ranging effects on these processes.
Pharmacokinetics
The compound’s molecular properties, such as its molecular weight (376404 Da) and polar surface area (95 Å 2), suggest that it may have reasonable bioavailability . The compound’s LogP value of 2.02 indicates a balance between lipophilicity and hydrophilicity, which is favorable for absorption and distribution in the body .
Result of Action
Given its interaction with the 5-ht 2a receptor, it may induce effects similar to other serotonergic compounds . These could include alterations in mood, cognition, and perception, although the exact effects would depend on various factors, including the dose and the individual’s physiological state .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-(3-methoxy-4-prop-2-enoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-5-8-24-12-7-6-11(9-13(12)22-3)15-14(16(20)23-4)10(2)18-17(21)19-15/h5-7,9,15H,1,8H2,2-4H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSIHHREZYUOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC=C)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3985881.png)
![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B3985891.png)



![2-(4-chlorophenyl)-5-(3-methoxyphenyl)-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3985907.png)
![ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3985914.png)
![2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3985918.png)

![N-(1-phenylethyl)-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B3985923.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B3985935.png)
![ethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985947.png)
![2-ethyl-5-methyl-3'-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-5'-phenyl-3H,3'H-4,4'-biimidazole](/img/structure/B3985950.png)
